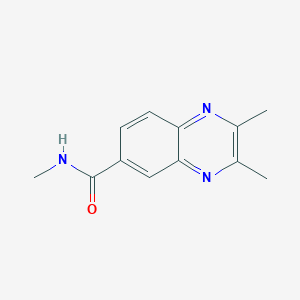
2-(4-Fluorophenyl)-1-(2-methylmorpholin-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Fluorophenyl)-1-(2-methylmorpholin-4-yl)ethanone, also known as F-phenibut, is a synthetic derivative of the neurotransmitter γ-aminobutyric acid (GABA). It is a nootropic compound that has gained attention for its potential cognitive enhancing effects. F-phenibut is synthesized through a multi-step process, and its mechanism of action is believed to involve the modulation of GABA receptors in the brain. In
Scientific Research Applications
2-(4-Fluorophenyl)-1-(2-methylmorpholin-4-yl)ethanone has been studied for its potential cognitive enhancing effects, including improved memory and learning abilities. It has also been studied for its potential anxiolytic and anti-depressant effects, as well as its ability to improve sleep quality. Additionally, 2-(4-Fluorophenyl)-1-(2-methylmorpholin-4-yl)ethanone has been studied for its potential use in the treatment of alcohol withdrawal syndrome.
Mechanism of Action
2-(4-Fluorophenyl)-1-(2-methylmorpholin-4-yl)ethanone is believed to modulate GABA receptors in the brain, leading to increased GABAergic activity. This results in a calming effect on the brain, leading to decreased anxiety and improved sleep quality. 2-(4-Fluorophenyl)-1-(2-methylmorpholin-4-yl)ethanone has also been shown to increase dopamine levels in the brain, leading to potential cognitive enhancing effects.
Biochemical and Physiological Effects:
2-(4-Fluorophenyl)-1-(2-methylmorpholin-4-yl)ethanone has been shown to have a range of biochemical and physiological effects. It has been shown to increase GABAergic activity in the brain, leading to decreased anxiety and improved sleep quality. 2-(4-Fluorophenyl)-1-(2-methylmorpholin-4-yl)ethanone has also been shown to increase dopamine levels in the brain, leading to potential cognitive enhancing effects. Additionally, 2-(4-Fluorophenyl)-1-(2-methylmorpholin-4-yl)ethanone has been shown to have antioxidant properties, potentially protecting against oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of 2-(4-Fluorophenyl)-1-(2-methylmorpholin-4-yl)ethanone in lab experiments is its potential cognitive enhancing effects, which could be useful in studies involving memory and learning abilities. Additionally, 2-(4-Fluorophenyl)-1-(2-methylmorpholin-4-yl)ethanone has been shown to have anxiolytic and anti-depressant effects, which could be useful in studies involving anxiety and depression. However, a limitation of 2-(4-Fluorophenyl)-1-(2-methylmorpholin-4-yl)ethanone in lab experiments is its potential for addiction and withdrawal symptoms, which could affect the validity of studies involving long-term use.
Future Directions
There are several potential future directions for 2-(4-Fluorophenyl)-1-(2-methylmorpholin-4-yl)ethanone research. One area of interest is its potential use in the treatment of alcohol withdrawal syndrome. Additionally, 2-(4-Fluorophenyl)-1-(2-methylmorpholin-4-yl)ethanone has been shown to have potential cognitive enhancing effects, and further research could explore its use in the treatment of cognitive disorders such as Alzheimer's disease. Finally, more research is needed to understand the long-term effects of 2-(4-Fluorophenyl)-1-(2-methylmorpholin-4-yl)ethanone use, including its potential for addiction and withdrawal symptoms.
Synthesis Methods
2-(4-Fluorophenyl)-1-(2-methylmorpholin-4-yl)ethanone is synthesized through a multi-step process that involves the reaction of 4-fluorophenylacetic acid with 2-methyl-2-oxazoline to form 4-fluorophenyl-2-methyl-2-oxazoline. This intermediate is then reacted with morpholine to form 4-fluorophenyl-2-methylmorpholine. Finally, this compound is reacted with ethyl chloroformate to form 2-(4-Fluorophenyl)-1-(2-methylmorpholin-4-yl)ethanone.
properties
IUPAC Name |
2-(4-fluorophenyl)-1-(2-methylmorpholin-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c1-10-9-15(6-7-17-10)13(16)8-11-2-4-12(14)5-3-11/h2-5,10H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKTHMYFOQLTZCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(2-Ethylpiperidin-1-yl)-3-oxopropyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7508550.png)
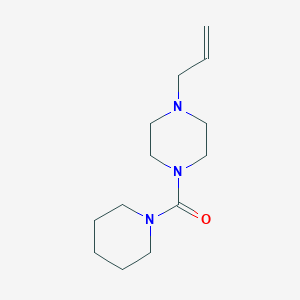
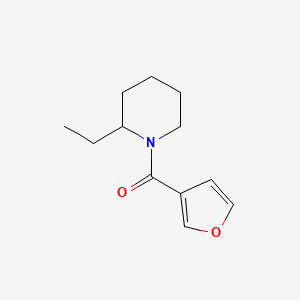

![2,2-Dimethyl-1-[4-(2-methylpropanoyl)piperazin-1-yl]propan-1-one](/img/structure/B7508576.png)
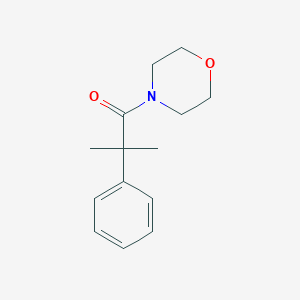

![Methyl 2-[4-(piperidine-1-carbonyl)piperazin-1-yl]acetate](/img/structure/B7508606.png)
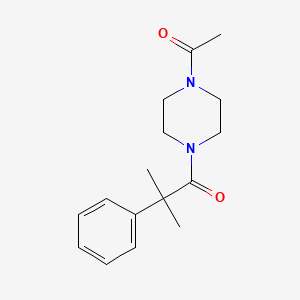
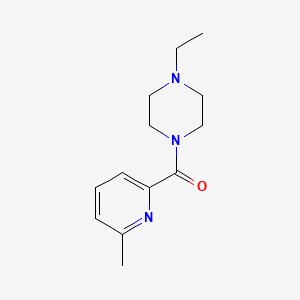
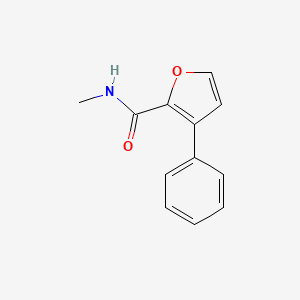
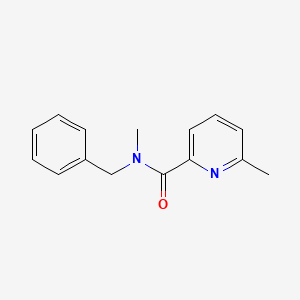
![N-[1-(6-methoxy-2-methylquinolin-4-yl)piperidin-4-yl]methanesulfonamide](/img/structure/B7508640.png)
